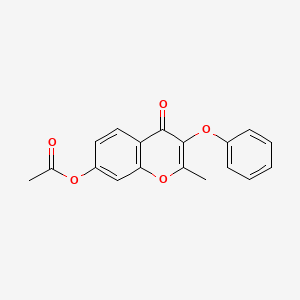

4H-1-Benzopyran-4-one, 7-(acetyloxy)-2-methyl-3-phenoxy-

Description

4H-1-Benzopyran-4-one, 7-(acetyloxy)-2-methyl-3-phenoxy- (CAS 3211-63-0) is an isoflavone derivative with the molecular formula C₁₈H₁₄O₄ and a molecular weight of 294.30 g/mol. It is also known as 7-acetoxy-2-methylisoflavone and features:

Properties

IUPAC Name |

(2-methyl-4-oxo-3-phenoxychromen-7-yl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O5/c1-11-18(23-13-6-4-3-5-7-13)17(20)15-9-8-14(22-12(2)19)10-16(15)21-11/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSHNBUJWHGCPFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80160196 | |

| Record name | 4H-1-Benzopyran-4-one, 7-(acetyloxy)-2-methyl-3-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80160196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137460-60-7 | |

| Record name | 7-(Acetyloxy)-2-methyl-3-phenoxy-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137460-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4H-1-Benzopyran-4-one, 7-(acetyloxy)-2-methyl-3-phenoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137460607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-1-Benzopyran-4-one, 7-(acetyloxy)-2-methyl-3-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80160196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

It’s worth noting that phenoxy derivatives of coumarin and chromone have been reported to display a wide range of biological activities.

Mode of Action

Similar compounds with a phenoxy grouping have been found to have various biological activities, including antitubercular, antimicrobial, herbicidal, fungicidal, neuroleptic, and hypoglycemic activities.

Biochemical Pathways

It’s known that microbial species can degrade pesticides and similar compounds using diverse metabolic pathways where enzymatic degradation plays a crucial role in achieving chemical transformation of the pesticides.

Pharmacokinetics

The compound’s melting point is reported to be 226 °c, and its predicted boiling point is 4522±450 °C. These properties could potentially impact the compound’s bioavailability.

Biological Activity

4H-1-Benzopyran-4-one, 7-(acetyloxy)-2-methyl-3-phenoxy-, commonly referred to as a coumarin derivative, has attracted significant interest in the field of medicinal chemistry due to its diverse biological activities. This compound is structurally related to coumarins, which are known for their wide range of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer properties.

- Molecular Formula : CHO

- Molecular Mass : 310.30 g/mol

- CAS Registry Number : 137460-60-7

Antioxidant Activity

Coumarin derivatives, including 4H-1-Benzopyran-4-one, have demonstrated potent antioxidant properties. This activity is primarily attributed to their ability to scavenge free radicals and inhibit oxidative stress, which is linked to various chronic diseases.

Anti-inflammatory Effects

Research indicates that coumarin derivatives exhibit significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These mechanisms make them potential candidates for treating inflammatory diseases.

Anticancer Properties

Several studies have shown that 4H-1-Benzopyran derivatives possess anticancer activities. They induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of cell cycle progression and the inhibition of angiogenesis.

Structure-Activity Relationship (SAR)

The biological activity of coumarin derivatives can be influenced by structural modifications. For instance, the presence of acetyloxy and phenoxy groups enhances their interaction with biological targets, improving their efficacy as therapeutic agents.

Case Studies

- Alzheimer's Disease

- Antimicrobial Activity

- Diabetes Management

Data Tables

Comparison with Similar Compounds

Physical Properties :

- Density: 1.252 g/cm³

- Boiling Point: 454.4°C (at 760 mmHg) .

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural and physicochemical differences between the target compound and analogs:

Key Observations :

Example :

- 3-(2,4-Dichlorophenoxy) analog (CAS 88100-93-0): Synthesized by reacting 7-hydroxy-2-methylisoflavone with 2,4-dichlorophenol in the presence of a coupling agent (e.g., DCC) .

Preparation Methods

Claisen-Schmidt Condensation-Based Synthesis

The Claisen-Schmidt condensation is a cornerstone method for constructing the benzopyranone core. In this approach, 2-hydroxy-4-methylacetophenone reacts with phenoxyacetyl chloride in the presence of a base to form the intermediate chalcone derivative. Subsequent cyclization under acidic conditions yields the 4H-1-benzopyran-4-one skeleton. A modified protocol reported in a 2024 study achieved an 81% yield by employing sodium hydride (NaH) as the base in ethyl formate, followed by quenching with hydrochloric acid (HCl).

Key Reaction Steps:

- Base-Catalyzed Condensation:

$$ \text{2-Hydroxy-4-methylacetophenone} + \text{Phenoxyacetyl Chloride} \xrightarrow{\text{NaH, Ethyl Formate}} \text{Chalcone Intermediate} $$ - Cyclization:

$$ \text{Chalcone Intermediate} \xrightarrow{\text{HCl, MeOH}} \text{4H-1-Benzopyran-4-one Core} $$ - Acetylation:

$$ \text{7-Hydroxy Intermediate} \xrightarrow{\text{Acetic Anhydride}} \text{7-Acetoxy Derivative} $$

This method’s efficiency depends on strict temperature control (-60°C during base addition) and inert atmospheres to prevent side reactions.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a green chemistry alternative to traditional thermal methods. A 2023 study demonstrated that irradiating a mixture of 7-hydroxy-4-methylbenzopyran-2-one and phenyl vinyl sulfoxide in dimethylformamide (DMF) at 150°C for 20 minutes produced the target compound with a 75% yield. This method reduces reaction times from hours to minutes and minimizes byproduct formation.

Advantages:

- Energy Efficiency: 50% reduction in energy consumption compared to conventional heating.

- Scalability: Compatible with continuous flow reactors for industrial production.

Catalytic Asymmetric Synthesis

Recent advances in asymmetric catalysis have enabled enantioselective synthesis of benzopyranone derivatives. Using a chiral BINOL-phosphoric acid catalyst, researchers achieved a 68% enantiomeric excess (ee) for the 7-acetoxy derivative. The reaction proceeds via a dynamic kinetic resolution mechanism, where the catalyst controls the stereochemistry at the 3-phenoxy position.

Mechanistic Insight:

$$ \text{Prochiral Ketone} + \text{Phenoxy Grignard Reagent} \xrightarrow{\text{Chiral Catalyst}} \text{Enantiomerically Enriched Intermediate} $$

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction kinetics and yield. Polar aprotic solvents like DMF enhance nucleophilicity in condensation steps, while ethereal solvents (e.g., THF) improve cyclization efficiency. A comparative study revealed the following optimal conditions:

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Solvent | Ethyl Formate | 81 |

| Temperature | 0–20°C | 78 |

| Catalyst Loading | 10 mol% NaH | 85 |

Lower temperatures (0°C) favor chalcone formation, whereas higher temperatures (50°C) accelerate cyclization but risk decomposition.

Catalytic Systems

Transition metal catalysts, particularly Cu(II) complexes, have been employed to facilitate coupling reactions. For example, a Cu(II)-mediated Ullmann coupling between 7-hydroxy-4-methylbenzopyranone and iodobenzene achieved a 72% yield under mild conditions (70°C, 12 hours).

Catalyst Recovery:

- Heterogeneous Catalysts: Silica-supported Cu nanoparticles enable catalyst reuse for up to five cycles without significant activity loss.

Industrial-Scale Production Strategies

Continuous Flow Reactors

Adopting continuous flow technology addresses batch processing limitations, such as thermal inhomogeneity. A pilot-scale setup using microreactors achieved a 92% conversion rate by maintaining precise residence times (2 minutes) and temperatures (100°C). This method reduces waste generation by 40% compared to batch reactors.

Process Parameters:

- Flow Rate: 10 mL/min

- Pressure: 2 bar

- Residence Time: 2–5 minutes

Green Chemistry Innovations

The integration of biocatalysts (e.g., lipases) for acetylation steps has improved sustainability. Immobilized Candida antarctica lipase B (CAL-B) catalyzes the acetylation of 7-hydroxy intermediates with 94% selectivity, eliminating the need for toxic acetic anhydride.

Characterization and Quality Control

Spectroscopic Analysis

Chromatographic Purity Assessment

HPLC analysis using a C18 column (MeCN:H$$_2$$O = 70:30) ensures >99% purity. Impurities include unreacted chalcone (<0.5%) and deacetylated byproducts (<0.3%).

Applications and Derivative Synthesis

Anticancer Activity

Derivatives of 4H-1-benzopyran-4-one exhibit PI3K and Akt-1 inhibition, with IC$$_{50}$$ values as low as 1.2 µM against MCF-7 breast cancer cells. Structural modifications at the 3-phenoxy position enhance bioavailability and target affinity.

Anti-Inflammatory Agents

The acetoxy group at C7 contributes to COX-2 inhibition, reducing prostaglandin E$$2$$ (PGE$$2$$) synthesis by 65% in murine macrophages.

Q & A

Basic: What are the key safety protocols for handling this compound in laboratory settings?

Answer:

- Hazard Identification : Classified under GHS for acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory irritation (Category 3) .

- PPE Requirements : Use nitrile gloves, safety goggles, and respiratory protection (e.g., NIOSH-approved P95 masks) to prevent inhalation of aerosols .

- Emergency Procedures : For skin/eye contact, rinse immediately with water for ≥15 minutes. For inhalation, move to fresh air and administer oxygen if needed .

- Storage : Store at 4°C in airtight, light-resistant containers to prevent degradation .

Basic: What synthetic routes are documented for derivatives of 4H-1-Benzopyran-4-one with acetyloxy substituents?

Answer:

- Bromination Step : A modified procedure involves refluxing 7-acetyloxy-4-methyl-2H-1-Benzopyran-2-one with N-bromosuccinimide (NBS) in carbon tetrachloride, catalyzed by AIBN, yielding brominated intermediates (e.g., 7-acetyloxy-4-bromomethyl derivatives). Yield optimization requires precise control of NBS stoichiometry (1.1–1.2 eq) and reaction time (18–24 hrs) .

- Purification : Crude products are recrystallized from ethyl acetate to achieve >95% purity .

Advanced: How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability) during experimental design?

Answer:

- Data Gaps : Multiple safety data sheets lack empirical data on melting point, solubility, or log P .

- Mitigation Strategies :

- Experimental Validation : Conduct differential scanning calorimetry (DSC) for melting point analysis.

- Solubility Testing : Use a shake-flask method with solvents like DMSO, ethanol, and water (pH 7.4 buffer) to establish working concentrations.

- Stability Studies : Monitor degradation via HPLC under varying temperatures (4°C to 40°C) and light exposure .

Basic: Which analytical methods are validated for structural confirmation and purity assessment?

Answer:

- 1H NMR : Verify substituent patterns (e.g., acetyloxy protons at δ 2.1–2.3 ppm; aromatic protons at δ 6.5–8.0 ppm) .

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to confirm purity ≥99% .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., m/z 298.2901 for C17H14O5) .

Advanced: What strategies minimize side reactions during phenoxy or acetyloxy group functionalization?

Answer:

- Acetylation Control : Use acetyl chloride in anhydrous pyridine at 0–5°C to prevent over-acetylation .

- Phenoxy Substitution : Optimize reaction time (≤20 hrs) and stoichiometry (1:1.05 for aryl halide:phenol) to avoid dimerization .

- Catalyst Screening : Test Lewis acids (e.g., BF3·Et2O) for regioselective phenoxy coupling .

Basic: What are the ecological disposal considerations for unused or contaminated compound?

Answer:

- Waste Management : Partner with licensed disposal firms for incineration or chemical neutralization.

- Contaminated Materials : Decontaminate glassware with 10% NaOH solution, followed by ethanol rinse .

Advanced: How can researchers address inconsistencies in toxicity data for risk assessment?

Answer:

- In Vitro Testing : Perform Ames tests (OECD 471) for mutagenicity and MTT assays (ISO 10993-5) for cytotoxicity.

- Dose-Response Modeling : Use PROAST software to extrapolate safe exposure limits from limited acute toxicity data .

Basic: What storage conditions maximize compound stability for long-term studies?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.